molecular formula C20H16D8ClN3S.C4H4O4.C4H4O4 B1165230 Prochlorperazine-d8 Dimaleate

Prochlorperazine-d8 Dimaleate

Cat. No.: B1165230
M. Wt: 614.14
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of Deuteration in Drug Science

The practice of replacing hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a technique known as deuteration. wikipedia.orgnih.gov This concept, an example of bioisosterism, has been explored since the 1960s, with early studies on compounds like deuterated morphine. musechem.comportico.orgresearchgate.net However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. wikipedia.orgnih.govassumption.edu

Deuteration has evolved from a niche academic pursuit into a recognized strategy in drug discovery and development. nih.govmusechem.com Initially, its application was primarily in mechanistic studies of drug metabolism. wikipedia.org Over time, its potential to improve a drug's pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—has been realized. gabarx.comresearchgate.net This has led to the development of "deuterium-switched" analogues of existing drugs, where deuteration is used to create new chemical entities with potentially improved therapeutic properties. nih.govgabarx.com More recently, deuteration has been integrated into the initial stages of drug discovery, with the first de novo deuterated drug, deucravacitinib, approved by the FDA in 2022. nih.govnih.gov

The significance of deuteration lies in its ability to subtly modify a molecule to enhance its performance. gabarx.com By strategically replacing hydrogen atoms at sites of metabolic activity, the resulting carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, can slow down metabolic breakdown. researchgate.netbioscientia.deresearchgate.net This can lead to several potential advantages, as outlined in the table below.

Table 1: Potential Pharmacokinetic Advantages of Drug Deuteration

Potential Pharmacokinetic Effect Clinical Importance
Increased Half-life (t½) Longer dosing intervals, improved patient compliance. bioscientia.de
Reduced Rate of Metabolism Lower required dose, potentially fewer side effects. bioscientia.de
Decreased Peak Plasma Concentration (Cmax) Reduced risk of peak-dose-related adverse effects. gabarx.com
Increased Trough Plasma Concentration Maintained therapeutic effect between doses. gabarx.com
Altered Metabolic Pathways ("Metabolic Switching") Reduced formation of toxic or undesirable metabolites. bioscientia.de
Stabilization of Stereoisomers Prevention of conversion to a less active or more toxic form. musechem.combioscientia.de

This table summarizes potential clinical outcomes resulting from the pharmacokinetic changes induced by deuteration.

Fundamental Principles of Isotopic Labeling and Kinetic Isotope Effects in Research Applications

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. creative-proteomics.commetwarebio.com Isotopes are variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.commetsol.com This labeling can be done with radioactive isotopes (like Tritium or Carbon-14) or stable, non-radioactive isotopes (like Deuterium, Carbon-13, or Nitrogen-15). metwarebio.commusechem.commetsol.com Prochlorperazine-d8 Dimaleate is an example of a compound labeled with a stable isotope. bdg.co.nzlgcstandards.com

The core principles of isotopic labeling are:

Chemical Equivalence : Labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological processes. metwarebio.commetsol.com

Physical Detectability : The mass difference allows labeled molecules to be distinguished and quantified using techniques like mass spectrometry (MS). metwarebio.comresolvemass.ca

A key phenomenon underpinning the utility of deuteration in pharmaceutical science is the Kinetic Isotope Effect (KIE) . portico.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one at a bond-breaking position. wikipedia.org Because deuterium has twice the mass of hydrogen, the C-D bond has a lower vibrational frequency and thus a higher bond energy than a C-H bond. portico.orgbioscientia.de More energy is required to break a C-D bond, so if this bond cleavage is the rate-determining step of a reaction, the reaction will proceed more slowly. portico.orgwikipedia.orgtaylorandfrancis.com

In drug metabolism, many reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. researchgate.netcdnsciencepub.comnih.gov By replacing a hydrogen atom at a metabolic "hot spot" with deuterium, the KIE can significantly slow down the rate of metabolism. portico.orgbioscientia.de This effect is a primary KIE, which occurs when the bond to the isotope is broken in the rate-limiting step. portico.org The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can be substantial and is a key factor in the design of deuterated drugs. bioscientia.de

Role of Deuterated Analogues in Advancing Pharmaceutical Development Methodologies

Deuterated analogues like this compound play a critical role in various stages of pharmaceutical development, primarily by enhancing the precision and accuracy of analytical methods. veeprho.comclearsynth.com

Internal Standards in Bioanalysis: The most common application of deuterated compounds in pharmaceutical research is as internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresolvemass.caresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. clearsynth.com

Improved Accuracy and Precision : Deuterated standards are considered the "gold standard" for quantitative mass spectrometry. clearsynth.comresolvemass.ca Because they have nearly identical chemical properties and chromatographic retention times to the non-labeled drug, they co-elute and experience similar ionization effects in the mass spectrometer. However, due to the mass difference, they are easily distinguished from the analyte. clearsynth.comresearchgate.net This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects (interference from other components in the sample). clearsynth.com

Method Validation : They are essential for validating the robustness and reliability of analytical methods used in preclinical and clinical studies. clearsynth.com

Metabolism and Pharmacokinetic (ADME) Studies: Deuterated analogues are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. researchgate.netmusechem.com

Metabolite Identification : By administering a deuterated version of a drug, researchers can more easily track and identify its metabolites in complex biological matrices like plasma or urine using mass spectrometry. musechem.comcdnsciencepub.comnih.gov The unique isotopic signature of the deuterated metabolites helps distinguish them from endogenous compounds. nih.gov

Reaction Mechanism Elucidation : The KIE can be used to probe the mechanisms of drug metabolism. wikipedia.orgresearchgate.net Observing a significant KIE upon deuteration of a specific position can confirm that C-H bond cleavage at that site is a rate-limiting step in the metabolic pathway. taylorandfrancis.com

The use of deuterated compounds such as this compound exemplifies how stable isotope labeling has become an indispensable technique, enabling more accurate drug quantification and providing deeper insights into the metabolic fate of pharmaceuticals. veeprho.comresearchgate.net

Properties

Molecular Formula

C20H16D8ClN3S.C4H4O4.C4H4O4

Molecular Weight

614.14

Origin of Product

United States

Synthesis and Isotopic Derivatization of Prochlorperazine D8 Dimaleate

Synthetic Pathways for Deuterated Prochlorperazine (B1679090)

The synthesis of deuterated prochlorperazine, specifically Prochlorperazine-d8, primarily focuses on introducing deuterium (B1214612) atoms into the piperazine (B1678402) ring of the propylpiperazine side chain. This strategic placement is favored as it is less likely to interfere with the compound's primary pharmacological activity, which is mainly associated with the phenothiazine (B1677639) core's interaction with dopamine (B1211576) receptors.

Regioselective Deuteration Strategies

Regioselective deuteration aims to place deuterium atoms at specific positions within a molecule. For Prochlorperazine-d8, the target is the piperazine moiety. While direct deuteration of the phenothiazine ring is chemically challenging and not commonly employed for this specific isotopic labeling, the side chain offers more accessible routes for modification. The IUPAC name for Prochlorperazine-d8, 2-chloro-10-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propyl)-10H-phenothiazine, explicitly indicates that all eight deuterium atoms are located on the carbon atoms of the piperazine ring. veeprho.comclearsynth.com

Incorporation of Deuterium via Specific Chemical Reactions

The most common and effective method for introducing deuterium into the piperazine ring of prochlorperazine involves the use of a powerful reducing agent, lithium aluminum deuteride (B1239839) (LiAlD4). usask.canih.govosti.gov This reagent serves as a source of deuterium anions (D-), which can replace hydrogen atoms in the molecule.

A typical synthetic route involves the following key steps:

Preparation of a suitable precursor: The synthesis often starts with a precursor molecule that has functional groups amenable to reduction. This could be an amide or an imide derivative of the piperazine ring. usask.ca

Reduction with Lithium Aluminum Deuteride: The precursor is then treated with lithium aluminum deuteride. The deuteride ions from LiAlD4 attack the carbonyl groups (C=O) of the amide or imide, leading to their reduction and the simultaneous incorporation of deuterium atoms at those positions.

Final Assembly: The deuterated side chain is then coupled with the 2-chlorophenothiazine (B30676) core to yield the final Prochlorperazine-d8 molecule.

This method has been shown to produce deuterated prochlorperazine with high isotopic purity, often exceeding 95.7%. nih.govosti.gov

Formation and Characterization of the Dimaleate Salt for Research Purity

Once the deuterated prochlorperazine base is synthesized, it is converted into its dimaleate salt to enhance its stability, solubility, and handling characteristics, making it suitable for use as a research standard. The terms "Prochlorperazine Dimaleate" and "Prochlorperazine Maleate" are often used interchangeably in scientific literature and by chemical suppliers to refer to the 1:2 salt formed between one molecule of prochlorperazine and two molecules of maleic acid. nih.govpharmaffiliates.com

The formation of the dimaleate salt is achieved by reacting the prochlorperazine-d8 base with two equivalents of maleic acid in a suitable solvent. The resulting salt can then be purified by recrystallization to achieve the high purity required for a research-grade standard.

The characterization and quality control of Prochlorperazine-d8 Dimaleate are crucial to ensure its identity, purity, and suitability for its intended application. Standard analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any impurities.

Melting Point: A sharp and defined melting point range is indicative of high purity.

Spectroscopic Methods (UV-Vis, IR): These techniques provide information about the chemical structure and functional groups present in the molecule, confirming its identity.

Analytical Techniques for Confirmation of Deuteration and Isotopic Purity

To confirm the successful incorporation of deuterium and to determine the isotopic purity of this compound, two powerful analytical techniques are indispensable: mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Isotopic Abundance

Mass spectrometry (MS) is the primary technique used to determine the isotopic enrichment of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, MS can differentiate between the deuterated and non-deuterated forms.

In the mass spectrum of Prochlorperazine-d8, the molecular ion peak will be shifted by +8 mass units compared to the unlabeled prochlorperazine, reflecting the presence of the eight deuterium atoms. The relative intensities of the peaks corresponding to the d8, d7, d6, etc., isotopologues can be used to calculate the isotopic purity of the sample. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose as it can resolve small mass differences with high accuracy.

Table 1: Theoretical Mass-to-Charge Ratios for Prochlorperazine and Prochlorperazine-d8 This table is for illustrative purposes and actual values may vary slightly based on ionization method and instrumentation.

Compound Molecular Formula Monoisotopic Mass (Da)
Prochlorperazine C₂₀H₂₄ClN₃S 373.1485

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuteration

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Prochlorperazine-d8, the signals corresponding to the protons on the piperazine ring will be absent or significantly reduced in intensity. This provides direct evidence that deuteration has occurred at these specific sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This technique offers unambiguous confirmation of the site-specific deuteration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also show changes upon deuteration. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift in their chemical shift compared to the unlabeled compound.

Although specific NMR spectra for this compound are not widely published in the public domain, the principles of NMR spectroscopy provide a robust method for its structural elucidation and confirmation of isotopic labeling. For instance, a comparison of the ¹H NMR spectrum of unlabeled prochlorperazine maleate (B1232345), which shows characteristic peaks for the piperazine protons, with that of the d8 analog would clearly demonstrate the success of the deuteration process. chemicalbook.com

Bioanalytical Method Development and Validation Utilizing Prochlorperazine D8 Dimaleate

Application of Prochlorperazine-d8 Dimaleate as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for achieving high precision and accuracy. europa.eu The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics but is distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria perfectly for the analysis of prochlorperazine (B1679090). As a stable isotope-labeled (SIL) internal standard, it has chemical and physical properties nearly identical to prochlorperazine.

This similarity ensures that any loss of analyte during sample extraction, or any variation in ionization efficiency in the mass spectrometer's source (known as matrix effects), is mirrored by the SIL-IS. researchgate.net By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more reliable and reproducible quantification. europa.eueuropa.eu Certified reference materials of this compound are available, ensuring the high purity and accurate concentration required for its use in validated bioanalytical methods. cerilliant.comcerilliant.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the preferred technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. mdpi.com The development of a robust LC-MS/MS assay for prochlorperazine involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Effective chromatographic separation is essential to resolve the analyte from endogenous matrix components and potential metabolites, which can cause interference. For prochlorperazine and its major metabolites, such as prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH), reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.gov

Optimization involves selecting an appropriate column and mobile phase to achieve good peak shape and resolution within a reasonable run time. nih.gov C18 columns are frequently used for this purpose. nih.govsci-hub.se The mobile phase typically consists of an aqueous component with a pH modifier, like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.comnih.govjaptronline.com Gradient or isocratic elution modes can be applied to ensure separation from all relevant compounds. nih.govsci-hub.se

Table 1: Examples of Chromatographic Conditions for Prochlorperazine Analysis

ParameterCondition 1Condition 2Condition 3
Column Thermo Hypersil-Hypurity C18 (150x2.1mm, 5µm) nih.govAgilent Zorbax SB-C18 (150x4.6mm, 5µm) sci-hub.seOctadecylsilyl column (3µm particle size) nih.gov
Mobile Phase 10mM Ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v) nih.govA: 0.2% TFA in waterB: 0.2% TFA in acetonitrile sci-hub.seIsocratic mobile phase nih.gov
Flow Rate 0.22 mL/min nih.gov0.8 mL/min sci-hub.seNot Specified
Run Time Not Specified32 minutes (gradient) sci-hub.se10 minutes nih.gov

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the analyte ion. For prochlorperazine, electrospray ionization (ESI) in the positive ion mode is a common and effective strategy. nih.govsci-hub.se In this mode, the prochlorperazine molecule is protonated to form a precursor ion [M+H]⁺.

This precursor ion is then isolated in the first quadrupole of the mass spectrometer and fragmented via collision-induced dissociation (CID). Specific product ions resulting from this fragmentation are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and ensures that only the compound of interest is detected, even in a complex biological matrix. researchgate.net The specific precursor-to-product ion transitions for both prochlorperazine and its deuterated internal standard (Prochlorperazine-d8) are optimized to maximize sensitivity.

Table 2: General Mass Spectrometric Parameters for Prochlorperazine Analysis

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive nih.govsci-hub.se
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Internal Standard This compound

Validation of Bioanalytical Methods

Once a method is developed, it must undergo a rigorous validation process to demonstrate its reliability for the intended application, following guidelines from regulatory bodies like the European Medicines Agency (EMA). europa.eu This validation assesses several key performance characteristics. europa.eunih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eu Specificity is confirmed by analyzing at least six different blank matrix lots (e.g., human plasma) to ensure no significant interfering peaks are present at the retention times of prochlorperazine and Prochlorperazine-d8. nih.gov The absence of interference confirms that the method can accurately measure the analyte without contributions from other substances. japtronline.com

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. japtronline.comnih.gov A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model. japtronline.com

The quantitative range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu Various studies have established different linear ranges for prochlorperazine, reflecting the specific needs of the research being conducted. nih.govnih.gov

Table 3: Reported Linearity and LLOQ for Prochlorperazine Bioanalytical Methods

Study MatrixLinear RangeCorrelation Coefficient (r²)LLOQReference
Human Plasma0.20 - 6.40 ng/mL0.99890.20 ng/mL nih.gov
Human Plasma0.01 - 40 µg/L (10 - 40,000 ng/L)Linear10 ng/L nih.gov
Pharmaceutical Dosage100 - 150 µg/mL0.9995.35 µg/mL japtronline.com

Evaluation of Accuracy and Precision

Accuracy and precision are fundamental criteria in the validation of any bioanalytical method. Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For methods employing this compound as an internal standard, these parameters are rigorously evaluated to meet regulatory standards, such as those outlined by the International Council for Harmonisation (ICH). researchgate.net

The accuracy of a method is typically assessed through recovery studies at multiple concentration levels. jpionline.org For prochlorperazine, recovery rates are expected to be close to 100%, with studies showing results between 99–101%. researchgate.netjaptronline.com Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). jpionline.org This involves analyzing samples multiple times on the same day and on different days, respectively. The acceptance criterion for precision is generally that the relative standard deviation (%RSD) should not exceed 2%. researchgate.net

In a simultaneous analytical method for prochlorperazine and its metabolites in human plasma, the intra- and inter-assay precisions were reported to be within 7.0% and 9.0%, respectively. nih.gov The accuracies for the same method were within 99-104% and 99-105%, respectively. nih.gov These results demonstrate that the method is reliable and produces consistent outcomes.

Table 1: Accuracy and Precision Data for Prochlorperazine Bioanalysis

This table is interactive. Click on the headers to sort the data.

ParameterConcentration LevelAcceptance CriteriaTypical Result (%RSD)Accuracy (% Recovery)
Intra-Day Precision Low QC<15%<7.0% nih.gov99-104% nih.gov
Medium QC<15%<7.0% nih.gov99-104% nih.gov
High QC<15%<7.0% nih.gov99-104% nih.gov
Inter-Day Precision Low QC<15%<9.0% nih.gov99-105% nih.gov
Medium QC<15%<9.0% nih.gov99-105% nih.gov
High QC<15%<9.0% nih.gov99-105% nih.gov

Analysis of Matrix Effects and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine). biotage.com It can cause ion suppression or enhancement, leading to inaccurate quantification. biotage.com The use of this compound helps to compensate for these effects because the internal standard and the analyte are affected similarly.

Evaluation of matrix effects involves comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. biotage.com Matrix effects are often classified as soft (0-20% suppression or enhancement), medium (20-50%), or high (>50%). researchgate.net

Recovery refers to the efficiency of the extraction process. biotage.com It is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample. biotage.com A sensitive and specific method for determining prochlorperazine maleate (B1232345) in human plasma using a one-step liquid-liquid extraction reported an average extraction recovery of 81.8 ± 2.2%. nih.gov Studies have shown that signal suppression from matrix effects is often the main source of deviation from 100% recovery. nih.gov

Table 2: Example Recovery Data for Prochlorperazine at Different Spiked Concentrations

This table is interactive. Users can filter by concentration level.

Spiked Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 8079.899.750.45
100% 100100.2100.200.51
120% 120119.599.580.33
Data adapted from studies on Prochlorperazine Maleate. researchgate.net

Stability Considerations for Analytical Samples

The stability of an analyte in a given matrix under various storage and handling conditions is crucial for ensuring the integrity of bioanalytical results. Stability studies for prochlorperazine are performed to determine if the compound degrades during the lifecycle of a sample, from collection to analysis. nih.gov These studies typically evaluate:

Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period equivalent to the sample preparation time. nih.gov

Long-Term Stability: Evaluates degradation over an extended period under frozen conditions (-20°C or -70°C). europa.eu

Post-Preparative Stability: Assesses the stability of the processed sample in the autosampler before injection.

Forced degradation studies are also conducted under stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method. sci-hub.se Prochlorperazine sulfoxide has been identified as a major degradant. nih.gov Studies have shown that a preservative-free solution of prochlorperazine can be physically and chemically stable for 60 days when stored at room temperature and protected from light. nih.govnih.gov Regulatory guidelines recommend testing frequencies for long-term stability studies, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eueuropa.eu

Integration of Gas Chromatography-Mass Spectrometry (GC-MS) in Specialized Analytical Contexts

While LC-MS/MS is more commonly used for the analysis of compounds like prochlorperazine, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative in certain contexts. nih.govnih.gov GC-MS can be particularly advantageous due to its high chromatographic efficiency and its potential for reduced sensitivity to matrix effects compared to LC-MS. nih.gov

However, the integration of GC-MS for phenothiazine (B1677639) analysis requires careful consideration of the compound's thermal stability. nist.gov Prochlorperazine, like other phenothiazines, can be susceptible to thermal degradation at the high temperatures used in the GC injection port. This can necessitate derivatization to create a more volatile and thermally stable analog suitable for GC analysis. nih.gov

The primary role of this compound in a GC-MS method would remain as an internal standard. It would co-elute with the derivatized or underivatized analyte and be subject to the same potential for thermal degradation, thus providing reliable correction for analytical variability. The choice between LC-MS/MS and GC-MS ultimately depends on factors such as matrix complexity, required sensitivity, and the thermal lability of the analyte and its metabolites. nih.gov

Methodological Applications in Drug Metabolism Research

Elucidation of Metabolic Pathways of Prochlorperazine (B1679090) Using Deuterated Analogues

The use of deuterated analogues like Prochlorperazine-d8 is a cornerstone technique for tracing and identifying the metabolic fate of the parent drug, prochlorperazine. nih.gov By serving as a stable, non-radioactive tracer, it allows researchers to differentiate between the administered compound and its subsequent metabolites from endogenous substances in biological samples during analysis, typically with liquid chromatography-mass spectrometry (LC-MS).

Prochlorperazine undergoes extensive hepatic metabolism. nih.govpatsnap.com Phase I reactions involve the introduction or unmasking of functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: Studies have identified several key Phase I metabolites of prochlorperazine. These reactions primarily involve oxidation, hydroxylation, and demethylation. drugbank.comresearchgate.net The major identified metabolites resulting from these processes include:

Prochlorperazine Sulfoxide (B87167) : A product of oxidation on the sulfur atom of the phenothiazine (B1677639) ring. core.ac.uknih.gov

N-desmethyl Prochlorperazine : Formed via the removal of a methyl group from the piperazine (B1678402) side chain. drugbank.comresearchgate.net

7-hydroxyprochlorperazine : Resulting from aromatic hydroxylation on the phenothiazine nucleus. nih.govnih.gov

Prochlorperazine sulfoxide 4'-N-oxide : A metabolite involving oxidation at both the sulfur and nitrogen atoms. researchgate.netnih.gov

Phase II Metabolism: Following Phase I biotransformation, the modified metabolites can undergo Phase II conjugation reactions. The primary conjugation pathway for prochlorperazine is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites, further enhancing their polarity and facilitating renal and biliary excretion. drugbank.com

The use of Prochlorperazine-d8 aids researchers in constructing a comprehensive map of these biotransformation reactions. When co-administered or used as an internal standard in in vitro and in vivo experiments, the known mass shift of the deuterated analogue allows for the confident identification of metabolite peaks in mass spectrometry data. By analyzing the mass differences between the parent deuterated compound and the detected metabolites, researchers can deduce the specific chemical modification that has occurred (e.g., a +16 Da shift indicating hydroxylation or N-oxidation). This methodology is crucial for piecing together the complete metabolic puzzle, from initial oxidative steps to final conjugation and elimination.

The major degradation and metabolic pathways for prochlorperazine include sulfoxidation, N-oxidation, demethylation, and hydroxylation. researchgate.netcore.ac.uk

In Vitro Systems for Metabolic Profiling and Enzyme Kinetics

In vitro systems are essential for metabolic profiling as they provide a controlled environment to study specific metabolic reactions and identify the enzymes responsible, avoiding the complexities of whole-organism studies.

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating prochlorperazine with HLMs allows for the identification of its primary metabolites. researchgate.net

To pinpoint the specific enzymes involved, recombinant human CYP enzymes expressed in cell lines are used. Studies have shown that prochlorperazine metabolism is mediated by several CYP isoforms. researchgate.net CYP2D6 is a key enzyme involved in its oxidation. drugbank.com Further research has identified CYP2D6 and CYP2C19 as the most efficient enzymes in its metabolism, with CYP3A4 also playing a role. researchgate.netresearchgate.net N-desmethyl PCZ was identified as the major metabolite formed by the actions of CYP2D6 and CYP2C19. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Prochlorperazine Metabolism

Enzyme Family Specific Isoform Role in Metabolism
Cytochrome P450 CYP2D6 Major contributor to oxidation and formation of N-desmethyl prochlorperazine. drugbank.comresearchgate.net
Cytochrome P450 CYP2C19 Efficiently metabolizes prochlorperazine, contributing to N-desmethyl prochlorperazine formation. researchgate.net

This table is interactive. You can sort and filter the data.

Primary human hepatocytes provide a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Incubating prochlorperazine or Prochlorperazine-d8 with cultured hepatocytes allows for the study of the entire metabolic cascade, from initial oxidation to subsequent conjugation reactions like glucuronidation. researchgate.net These studies offer a more comprehensive profile of the metabolites that are likely to be formed in vivo and can provide valuable data for predicting human drug metabolism and clearance. researchgate.net

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Stability and Clearance

The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.

In drug metabolism, many oxidative reactions mediated by CYP enzymes involve the cleavage of a C-H bond as the rate-limiting step. By strategically replacing hydrogen atoms with deuterium at a primary site of metabolism on the prochlorperazine molecule, the rate of that specific metabolic pathway can be slowed. nih.gov This modification can lead to:

Increased Metabolic Stability : The drug is broken down more slowly, leading to a longer half-life in vitro and in vivo. nih.gov

Reduced Metabolic Clearance : A lower rate of metabolism results in slower clearance of the drug from the body.

Investigating the KIE for prochlorperazine involves comparing the metabolic rates of the standard compound and its deuterated analogue, Prochlorperazine-d8, in systems like human liver microsomes or hepatocytes. nih.gov If Prochlorperazine-d8 shows significantly lower metabolism compared to the non-deuterated form, it indicates that C-H bond cleavage at the deuterated positions is a rate-determining step in its clearance. This information is valuable in drug design for creating "heavy drugs" with potentially improved pharmacokinetic profiles. nih.gov

Table 2: Summary of Prochlorperazine Metabolites and Biotransformations

Metabolite Name Biotransformation Reaction Metabolic Phase
Prochlorperazine Sulfoxide Sulfoxidation Phase I
N-desmethyl Prochlorperazine N-Demethylation Phase I
7-hydroxyprochlorperazine Aromatic Hydroxylation Phase I
Prochlorperazine sulfoxide 4'-N-oxide N-Oxidation & Sulfoxidation Phase I

This table is interactive. You can sort and filter the data.

Table of Mentioned Compounds

Compound Name
Prochlorperazine
Prochlorperazine-d8 Dimaleate
Prochlorperazine Sulfoxide
N-desmethyl Prochlorperazine
7-hydroxyprochlorperazine
Prochlorperazine sulfoxide 4'-N-oxide

Methodological Approaches to Study Metabolic Switching and Metabolite Interconversion

The use of stable isotope-labeled compounds, such as this compound, represents a cornerstone in modern drug metabolism research. These labeled analogues serve as powerful tools for elucidating complex metabolic pathways, including phenomena like metabolic switching and the interconversion of metabolites. By incorporating deuterium atoms into the prochlorperazine molecule, researchers can create a tracer that is chemically almost identical to the parent drug but physically distinguishable by mass spectrometry. This distinction is fundamental to tracking the fate of the drug and its metabolites with high precision and clarity. nih.gov

This compound is particularly valuable as an internal standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com Because it co-elutes with and has nearly identical ionization efficiency to unlabeled prochlorperazine, it can correct for variations in sample preparation and analysis, ensuring highly accurate measurements of the drug and its metabolites in complex biological matrices like plasma or liver microsomes. cerilliant.com

Investigating Metabolic Switching with Prochlorperazine-d8

Metabolic switching occurs when a primary metabolic pathway is inhibited or saturated, causing the drug's biotransformation to be shunted through alternative, secondary pathways. Deuterium labeling can be used not just to trace metabolism but also to intentionally induce and study this phenomenon through the kinetic isotope effect (KIE). chem-station.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net If a deuterium atom is placed at a known site of metabolism, the cleavage of this bond by a metabolic enzyme, such as a Cytochrome P450 (CYP) enzyme, can be significantly slowed. nih.gov

A common methodological approach involves incubating a 1:1 mixture of unlabeled Prochlorperazine and Prochlorperazine-d8 with a metabolically active system, such as human liver microsomes. Prochlorperazine is known to be metabolized via several routes, including N-demethylation to N-desmethylprochlorperazine (NDPCZ), sulfoxidation to Prochlorperazine sulfoxide (PCZSO), and hydroxylation to 7-hydroxyprochlorperazine (PCZOH). nih.govresearchgate.netnih.gov By analyzing the resulting mixture with LC-MS/MS, researchers can simultaneously quantify the formation of metabolites from both the labeled and unlabeled parent drug.

Table 1: Hypothetical Research Findings on Metabolic Switching of Prochlorperazine This interactive table illustrates the results from an in vitro experiment comparing the metabolism of Prochlorperazine and Prochlorperazine-d8. A significant change in the ratio of 7-hydroxyprochlorperazine to Prochlorperazine sulfoxide would indicate metabolic switching induced by the kinetic isotope effect.

Compound AdministeredMetabolite FormedFormation Rate (pmol/min/mg protein)Metabolite Ratio (PCZOH/PCZSO)Interpretation
Prochlorperazine (Unlabeled)7-hydroxyprochlorperazine (PCZOH)1501.25Baseline metabolic profile.
Prochlorperazine (Unlabeled)Prochlorperazine sulfoxide (PCZSO)120
Prochlorperazine-d87-hydroxyprochlorperazine-d8 (PCZOH-d8)750.50Hydroxylation pathway is slowed by KIE.
Prochlorperazine-d8Prochlorperazine sulfoxide-d8 (PCZSO-d8)150Metabolism switches to the sulfoxidation pathway.

Elucidating Metabolite Interconversion Pathways

Metabolite interconversion, where one metabolite is transformed into another or even back into the parent drug, adds significant complexity to understanding a drug's pharmacokinetic profile. Stable isotope tracers like Prochlorperazine-d8 are indispensable for dissecting these bidirectional pathways.

A "pulse-chase" experimental design is often employed to study interconversion. In this approach, an in vitro system is first incubated with the unlabeled drug (the "pulse"), allowing a pool of unlabeled metabolites to accumulate. Subsequently, the deuterated version, Prochlorperazine-d8, is introduced into the same system (the "chase"). nih.gov

Using LC-MS/MS, analysts can track the concentrations of four distinct sets of molecules over time:

The declining pool of the initially added unlabeled Prochlorperazine.

The declining pool of the newly added Prochlorperazine-d8.

The concentrations of unlabeled metabolites (e.g., PCZOH).

The concentrations of newly formed deuterated metabolites (e.g., PCZOH-d8).

This methodology allows for the clear differentiation between the existing pool of a metabolite and the de novo formation of that same metabolite from the deuterated tracer. By modeling the concentration-time curves, kinetic parameters for both the formation and potential further metabolism or interconversion of each metabolite can be accurately determined. This approach avoids the ambiguity of trying to infer kinetics when the parent drug and multiple metabolites are all changing concentration simultaneously. researchgate.net

Table 2: Illustrative Time-Course Data for Studying Metabolite Interconversion This interactive table presents hypothetical data from a pulse-chase experiment. By tracking both the unlabeled and d8-labeled species, researchers can model the rates of formation and elimination of specific metabolites independently.

Time (minutes)Unlabeled PCZ Conc. (nM)Labeled PCZ-d8 Conc. (nM)Unlabeled PCZOH Conc. (nM)Labeled PCZOH-d8 Conc. (nM)
0100000
30500250
60 (d8 added)25100350
9012553018
1206302425

Methodological Applications in Drug Pharmacokinetics and Disposition Research

Use of Prochlorperazine-d8 Dimaleate as a Tracer in Pharmacokinetic Investigations

This compound serves as a stable isotope-labeled (SIL) internal standard in bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of prochlorperazine (B1679090) in biological matrices such as plasma and urine. The key advantage of using a deuterated standard like Prochlorperazine-d8 is that its physicochemical properties are nearly identical to the unlabeled drug (analyte). This similarity ensures that it behaves in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

By adding a known amount of this compound to a biological sample, it co-elutes with the unlabeled prochlorperazine. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio difference due to the presence of deuterium (B1214612) atoms. This allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the parent drug. This technique is crucial for generating reliable data in pharmacokinetic studies, which underpin the understanding of a drug's behavior in the body.

Methodologies for Assessing Pharmacokinetic Parameters in Preclinical Models

Preclinical studies in animal models are essential for predicting a drug's pharmacokinetic profile in humans. This compound plays a pivotal role in the methodologies used to determine fundamental pharmacokinetic parameters.

Systemic clearance (CL) describes the volume of blood or plasma completely cleared of a drug per unit of time, while half-life (t½) is the time required for the drug concentration in the plasma to decrease by half. To determine these parameters, a preclinical model, such as a rat or dog, is administered a known dose of prochlorperazine. Blood samples are then collected at various time points.

The concentration of prochlorperazine in these plasma samples is quantified using an LC-MS/MS method, with this compound as the internal standard. The resulting plasma concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic models.

For instance, after intravenous administration, clearance can be calculated as: CL = Dose / AUC where AUC is the area under the plasma concentration-time curve. The terminal elimination half-life is calculated as: t½ = 0.693 / λz where λz is the terminal elimination rate constant.

Preclinical Pharmacokinetic Parameters of Prochlorperazine

Species Clearance (L/h/kg) Half-life (h)
Dog 0.7 ± 0.1 2.9 ± 0.3

The volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. A large Vd suggests that the drug is extensively distributed into tissues. Similar to the determination of clearance and half-life, the estimation of Vd relies on the analysis of plasma concentration-time data obtained after intravenous administration of prochlorperazine, with this compound used for accurate quantification.

The volume of distribution at steady state (Vss) can be calculated using the following formula: Vss = (Dose * AUMC) / (AUC)² where AUMC is the area under the first moment of the plasma concentration-time curve.

Preclinical Volume of Distribution of Prochlorperazine

Species Volume of Distribution (L/kg)
Dog 15.7 ± 2.6

Absolute bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. To determine absolute bioavailability, a "Cassette-dosing" or "simultaneous intravenous and oral dosing" study can be performed using a stable isotope tracer. In this methodology, the unlabeled prochlorperazine is administered orally, while an intravenous dose of this compound is given simultaneously or in a crossover design.

Blood samples are collected over time, and the plasma concentrations of both the unlabeled drug and the deuterated tracer are measured using LC-MS/MS. The absolute bioavailability is then calculated as the ratio of the dose-normalized AUC for the oral administration to the dose-normalized AUC for the intravenous administration:

F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)

This technique is highly accurate because it allows for the simultaneous determination of the oral and intravenous pharmacokinetic profiles in the same animal, thereby minimizing inter-individual variability.

Application in Microdosing Studies for Early-Stage Drug Candidate Evaluation

Microdosing is a technique used in early-phase clinical trials where a sub-pharmacological dose of a drug (typically less than 100 micrograms) is administered to human volunteers to evaluate its pharmacokinetic profile. This approach allows for the assessment of a drug's human pharmacokinetics before committing to extensive and costly toxicology studies.

While direct evidence for the use of this compound in microdosing studies is not prevalent in the provided search results, the methodology is highly applicable. In a microdosing study, a very low dose of a drug, often labeled with a tracer like Carbon-14 or a stable isotope like deuterium, is administered. The extremely low concentrations of the drug in biological samples necessitate highly sensitive analytical techniques, such as accelerator mass spectrometry (AMS) for Carbon-14 or advanced LC-MS/MS for stable isotopes.

The use of this compound in a microdosing context would involve administering a microdose of the deuterated compound and then using highly sensitive LC-MS/MS to measure its plasma concentrations over time. This would provide early insights into the human pharmacokinetics of prochlorperazine, such as its half-life and clearance, at a very early stage of drug development, helping to inform decisions about the viability of the drug candidate.

Methodological Considerations for Species Differences in Pharmacokinetic Profiles

Significant differences in drug pharmacokinetics can exist between preclinical animal species and humans. These differences can arise from variations in drug-metabolizing enzymes, transporters, and physiological parameters. Therefore, it is crucial to carefully consider these species differences when extrapolating preclinical data to predict human pharmacokinetics.

One common method for interspecies scaling is allometric scaling, which relates pharmacokinetic parameters to the body weight of the species using a power-law equation:

Y = a * W^b

Where Y is the pharmacokinetic parameter (e.g., clearance or volume of distribution), W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. By determining the pharmacokinetic parameters of prochlorperazine in several preclinical species (e.g., mouse, rat, dog, monkey), an allometric relationship can be established and used to predict the corresponding parameters in humans.

The use of this compound as an internal standard ensures the accuracy of the pharmacokinetic data from each species, which is critical for the reliability of the allometric scaling. It is also important to consider species differences in drug metabolism. In vitro studies using liver microsomes or hepatocytes from different species, including humans, can help to identify any species-specific metabolic pathways of prochlorperazine. This information, combined with the in vivo pharmacokinetic data, provides a more comprehensive understanding of the drug's disposition and aids in a more accurate prediction of its behavior in humans.

Advanced Research Paradigms and Emerging Methodologies

Role in Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The fundamental principle of this technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, Prochlorperazine-d8 Dimaleate—to a sample. This labeled compound, known as the internal standard (IS), is chemically identical to the endogenous (unlabeled) analyte, Prochlorperazine (B1679090), but has a greater mass due to the incorporation of deuterium (B1214612) atoms.

Prochlorperazine-d8 is specifically intended for this purpose, serving as an internal standard for the quantification of prochlorperazine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time), any sample loss or variation during sample preparation and analysis affects both compounds equally. lcms.cznih.gov

During MS analysis, the instrument distinguishes between the native prochlorperazine and the Prochlorperazine-d8 standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added internal standard, a precise and absolute quantification of prochlorperazine in the original sample can be calculated. nih.gov This approach effectively corrects for matrix effects—signal suppression or enhancement caused by other components in a complex biological sample—which is a common challenge in quantitative analysis. lcms.cznih.gov The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects, leading to highly reliable data in pharmacokinetic studies and clinical monitoring. lcms.cznih.gov

Table 1: Application of Isotope Dilution in Prochlorperazine Quantification

ParameterDescriptionRationale / Advantage
Technique Stable Isotope Dilution Mass Spectrometry (SID-MS)Gold standard for absolute quantification. nih.gov
Internal Standard This compoundChemically and physically mimics the analyte (Prochlorperazine). caymanchem.com
Detection Method LC-MS/MSHigh selectivity and sensitivity for distinguishing between the analyte and the d8-standard. lcms.cz
Key Advantage Correction for Matrix EffectsThe standard and analyte are affected equally by signal suppression/enhancement, ensuring accuracy. nih.gov
Outcome Absolute QuantificationProvides precise concentration of Prochlorperazine in complex matrices like plasma or tissue.

Contributions to Quantitative Proteomics and Metabolomics Research Techniques

While this compound's primary role is as an internal standard for the parent drug, this function is a critical prerequisite for advanced research in quantitative proteomics and metabolomics aimed at understanding the drug's broader biological effects.

Metabolomics: In studies designed to investigate how prochlorperazine alters cellular metabolic pathways, it is essential to simultaneously measure the concentration of the drug and its metabolites alongside endogenous metabolites. Prochlorperazine undergoes extensive metabolism, yielding compounds such as prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH). nih.govnih.gov Using Prochlorperazine-d8 as an internal standard allows for the precise quantification of the parent drug, providing a clear dose-response relationship for any observed changes in the metabolome. Furthermore, deuterated standards can aid in the structural elucidation of novel metabolites, as the isotopic signature helps distinguish drug-related compounds from the complex background of a biological sample.

Quantitative Proteomics: This field investigates large-scale changes in protein expression and function in response to a stimulus, such as drug administration. nih.govnih.gov Stable isotope labeling is a cornerstone of quantitative proteomics, with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and isobaric tagging used to determine relative changes in protein abundance. nih.govspectra2000.it In studies examining the proteomic consequences of prochlorperazine treatment, the ability to accurately measure the drug concentration in the sample is crucial for establishing causality and understanding the dose-dependency of protein expression changes. By employing Prochlorperazine-d8 and SID-MS, researchers can confidently correlate a precise tissue or cellular concentration of prochlorperazine with specific up- or down-regulation of protein networks, providing more robust and reproducible insights into its mechanism of action.

Exploration of Ligand-Target Interactions and Receptor Binding Methodologies

The study of how a ligand like prochlorperazine interacts with its protein targets is fundamental to pharmacology. Prochlorperazine is known to bind with high affinity to several receptors, most notably dopamine (B1211576) D2 receptors. caymanchem.comdrugbank.com Advanced, non-radioactive methods are emerging to characterize these interactions, and deuterated compounds are central to these new paradigms.

Mass Spectrometry (MS) Binding Assays: As a modern alternative to traditional radioligand binding assays, MS-based methods directly detect and quantify an unlabeled ligand bound to its receptor. nih.govresearchgate.net In this approach, a deuterated version of the ligand, such as Prochlorperazine-d8, is used as an internal standard to accurately quantify the amount of unlabeled prochlorperazine that remains free in solution after incubation with the receptor. nih.gov By measuring the displaced amount, researchers can determine key binding parameters like the dissociation constant (Kd) and ligand affinity (Ki) without the safety and disposal concerns associated with radioactivity.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique provides insights into protein conformational dynamics. researchgate.net When a ligand binds to a receptor, it can alter the receptor's three-dimensional shape, which in turn changes the exposure of the protein's backbone amide hydrogens to the solvent. By placing the protein in a deuterated solvent (heavy water), researchers can monitor the rate of hydrogen-deuterium exchange over time. researchgate.netnih.gov Regions of the protein that become more protected upon ligand binding will show less deuterium uptake, revealing the specific domains involved in the interaction and the allosteric changes induced by the ligand. nih.govacs.org While Prochlorperazine-d8 is not directly used in the protein labeling process, its role in parallel MS binding assays is critical to ensure that the HDX-MS experiments are conducted with accurate and known concentrations of the ligand, thereby validating the observed conformational changes.

Table 2: Prochlorperazine Receptor Binding Affinities (Ki values)

Receptor TargetKi (nM)Cell/Tissue Source
Dopamine D22.9 nMRat striatal membranes caymanchem.com
Dopamine D24.7 nMRat recombinant D2 receptors in CHO cells caymanchem.com
Dopamine D335 nMRat recombinant D3 receptors in CHO cells caymanchem.com
Serotonin 5-HT31,200 nMN1E-115 mouse neuroblastoma cell membranes caymanchem.com

Applications in Mechanistic Pharmacology Research Beyond Traditional PK/Metabolism

The precision afforded by stable isotope-labeled standards like Prochlorperazine-d8 enables researchers to investigate novel pharmacological mechanisms beyond the compound's well-established effects on dopamine receptors and pharmacokinetics.

One significant area of emerging research is the exploration of prochlorperazine's "off-target" effects. For instance, studies have found that prochlorperazine can inhibit the P2X7 receptor in human macrophages, preventing calcium ion influx. nih.gov This mechanism is independent of its dopamine antagonism and links the drug to the regulation of neuroinflammation, as the P2X7 receptor is a key player in this process. nih.govnih.govfrontiersin.org

In studies designed to validate and characterize such novel mechanisms, Prochlorperazine-d8 is an indispensable tool. To prove that prochlorperazine directly engages the P2X7 receptor and elicits a functional response (e.g., inhibition of IL-1β release), researchers must use accurate concentrations of the drug in cellular assays. frontiersin.org By using Prochlorperazine-d8 as an internal standard, the exact concentration of prochlorperazine in the assay can be confirmed via LC-MS/MS, allowing for the generation of precise dose-response curves. This rigor ensures that the observed effect is truly due to the drug at a specific concentration and helps to differentiate its potency at the novel target (P2X7) versus its traditional targets (e.g., D2 receptors). This comparative pharmacology is essential for understanding the full biological activity of a drug and for exploring its potential for therapeutic repurposing. Another study has suggested that the analgesic effects of prochlorperazine may be mediated by the muscarinic system, representing another avenue of research beyond its primary indications. caymanchem.com

Challenges and Future Directions in Deuterated Compound Research for Pharmaceutical Science

Challenges in Large-Scale Synthesis and Cost-Effectiveness of Deuterated Analogues

The synthesis of deuterated compounds such as Prochlorperazine-d8 Dimaleate for use as reference standards or active pharmaceutical ingredients (APIs) presents significant hurdles in terms of scalability and cost. nih.govsimsonpharma.com Conventional methods for producing deuterated molecules are often limited by the high price of deuterium (B1214612) sources, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.netneulandlabs.com

The manufacturing processes themselves are frequently complex, involving multi-step syntheses that require specialized conditions to ensure high isotopic purity (preferably >98%) and prevent unwanted hydrogen-deuterium exchange. nih.gov Challenges in separating the final deuterated product from any remaining non-deuterated starting material can further complicate manufacturing and increase costs, as common purification techniques are often ineffective at separating isotopic mixtures. nih.govresearchgate.net The synthesis of Prochlorperazine (B1679090), for example, involves the alkylation of 2-chlorophenothiazine (B30676). wikipedia.org Creating its deuterated version requires incorporating a deuterium-labeled alkylating agent, which adds complexity and expense to the process.

These factors contribute to the substantially higher manufacturing costs for deuterated APIs compared to their hydrogenated counterparts, which can sometimes make the large-scale synthesis of a deuterated drug financially unsustainable. nih.gov

Table 1: Key Challenges in Large-Scale Deuterated Compound Synthesis

ChallengeDescriptionImpact on this compound
High Cost of Raw Materials Deuterium sources (e.g., D₂O, deuterated solvents, and reagents) are significantly more expensive than their protium (B1232500) (¹H) equivalents. researchgate.netIncreases the overall cost of producing the deuterated internal standard, a key reagent in bioanalytical testing.
Complex Synthetic Routes Introducing deuterium at specific molecular positions often requires longer, more intricate synthetic pathways than for the non-deuterated analogue. nih.govThe synthesis of the deuterated side chain for Prochlorperazine-d8 requires specialized precursors and reaction conditions.
Isotopic Purity and Stability Achieving high isotopic enrichment (>98%) is critical. There is a risk of "scrambling" or loss of deuterium during synthesis or storage. nih.govepa.govFor its use as an internal standard, high isotopic purity is essential to prevent interference with the quantification of the non-deuterated Prochlorperazine.
Purification Difficulties Separating the desired deuterated compound from isotopologues or residual non-deuterated starting material is challenging with standard methods. nih.govRequires advanced purification techniques to ensure the quality and reliability of the this compound reference material.

Enhancing Analytical Sensitivity and Specificity in Complex Biological Matrices

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound plays a crucial role as a stable isotope-labeled internal standard (SIL-IS). scispace.comclearsynth.com Biological matrices such as plasma, serum, and urine are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis of a target drug like Prochlorperazine. nih.govmdpi.com This interference, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate and unreliable quantification of the drug. nih.govkcasbio.com

A SIL-IS like Prochlorperazine-d8 is considered the gold standard for mitigating these issues. scispace.comkcasbio.com Because it is chemically almost identical to the analyte (the non-deuterated Prochlorperazine), it co-elutes during chromatography and experiences nearly the same matrix effects and variability during sample preparation (e.g., extraction, evaporation). kcasbio.comtexilajournal.com By measuring the ratio of the analyte's response to the internal standard's response, analysts can effectively normalize for these variations, significantly improving the accuracy, precision, and robustness of the analytical method. clearsynth.comtexilajournal.com

The use of a deuterated internal standard is crucial for accurately determining the concentration of Prochlorperazine and its metabolites in patient samples, which is vital for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov Research has shown that methods employing a SIL-IS yield more reliable and reproducible data compared to those using a structural analogue as an internal standard. scispace.comkcasbio.com

Table 2: Research Findings on the Use of Deuterated Standards in Bioanalysis

Study FocusKey FindingSignificance for this compound
Olmesartan in Human Plasma An HPLC-MS method using a deuterated internal standard was successfully validated and applied in a bioequivalence study, affording a reliable tool for regulatory bioanalysis. nih.govDemonstrates the regulatory acceptance and scientific validity of using a deuterated standard like Prochlorperazine-d8 for pharmacokinetic and bioequivalence studies.
General Bioanalysis Review SIL internal standards are the first choice for LC-MS assays as they correct for variability in recovery, matrix effects, and instrumental parameters. scispace.comReinforces the essential role of Prochlorperazine-d8 in ensuring high-quality, reliable data in the quantification of Prochlorperazine from complex biological samples.
Matrix Effect Compensation The presence of a SIL-IS that co-elutes with the analyte serves to normalize the effects of ion suppression or enhancement caused by the biological matrix. kcasbio.comHighlights the primary function of Prochlorperazine-d8: to correct for unpredictable matrix effects and improve the accuracy of measurements.
Immunosuppressive Drugs The use of deuterated standards compensated for measurement errors from ion suppression or enhancement and improved accuracy and precision in the quantification of five different drugs. texilajournal.comProvides evidence that the benefits of using deuterated standards are broadly applicable across different drug classes, including phenothiazines like Prochlorperazine.

Regulatory Science Perspectives on Deuterated Reference Standards and Method Validation

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific expectations for the validation of bioanalytical methods used in support of drug applications. While not always strictly mandatory, the use of a stable isotope-labeled internal standard is highly recommended and has become the industry standard for LC-MS/MS assays submitted for regulatory review. kcasbio.comnih.gov

The FDA's guidance on bioanalytical method validation emphasizes the need for robust and reliable methods. kcasbio.com The agency has issued citations to laboratories for not adequately tracking internal standard responses, which can be a sign of underlying analytical issues like matrix effects. kcasbio.comfda.gov Using a SIL-IS like Prochlorperazine-d8 helps ensure the consistency of the internal standard response and provides a strong defense for the method's validity. The EMA is even more explicit, noting that over 90% of submissions to the agency incorporate a SIL-IS, and they have rejected studies where a surrogate internal standard was not deemed sufficiently analogous to the analyte. kcasbio.com

For a deuterated standard to be acceptable, its quality is paramount. Manufacturers must provide a certificate of analysis detailing its chemical and isotopic purity. tandfonline.com Any significant presence of the unlabeled analyte as an impurity in the deuterated standard can interfere with the assay and lead to erroneous results, especially at the lower limit of quantification. tandfonline.com Therefore, stringent quality control and characterization of reference standards like this compound are critical for regulatory compliance.

Prospective Methodological Innovations in Deuterated Drug Research and Development

The field of deuterated compounds is evolving beyond their use as internal standards. Innovations in synthetic chemistry and a deeper understanding of the "deuterium kinetic isotope effect" (KIE) are paving the way for new therapeutic applications and research tools. nih.govscienceopen.com The KIE refers to the fact that a carbon-deuterium (C-D) bond is stronger and is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. nih.govvirginia.edu

Future directions include:

Novel Synthesis Methods: Researchers are developing more efficient and cost-effective methods for deuteration. Innovations include new catalytic systems, such as ionic liquids, that can facilitate hydrogen-deuterium exchange under milder conditions. doi.org Electrochemical methods and flow synthesis systems are also being explored to reduce waste, improve yield, and make deuterated compounds more accessible. researchgate.netbionauts.jp

Deuterated Drugs as Therapeutics: The primary innovation is the development of deuterated compounds as active pharmaceutical ingredients (APIs). By strategically placing deuterium at sites of metabolism on a drug molecule, its metabolic breakdown can be slowed. nih.govscienceopen.com This can lead to improved pharmacokinetic profiles, such as longer half-life, increased drug exposure, and the potential for lower or less frequent dosing. nih.govmusechem.com This "deuterium switch" approach has led to FDA-approved drugs like deutetrabenazine. nih.govdoi.org

Advanced Analytical Techniques: While LC-MS is the standard, other techniques are being explored to better characterize deuterated compounds. Methods like molecular rotational resonance (MRR) spectroscopy may offer more precise ways to determine the exact location and quantity of deuterium in a molecule, addressing analytical challenges that traditional methods cannot. nih.gov

Expanding Applications in Drug Discovery: Deuteration is being integrated earlier into the drug discovery process to overcome pharmacokinetic shortcomings in new chemical entities. nih.govnih.gov This proactive approach, rather than the retrospective "deuterium switch," is exemplified by deucravacitinib, the first de novo deuterated drug approved by the FDA. nih.govdoi.org

The continued exploration of these innovations promises to expand the role of deuterated compounds like this compound from indispensable analytical tools to a distinct class of improved therapeutic agents. clearsynthdiscovery.com

Q & A

Q. What validated analytical methods are recommended for characterizing Prochlorperazine-d8 Dimaleate purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound purity, with system suitability criteria including resolution ≥2.0 between peaks and relative standard deviation (RSD) ≤2.0% for replicate injections . Thin-layer chromatography (TLC) using silica gel plates and a 1-butanol/ammonia solvent system can confirm identity by comparing Rf values against reference standards . Fourier-transform infrared spectroscopy (FTIR) is critical for functional group analysis and detecting drug-excipient incompatibilities .

Q. How should researchers prepare and validate standard solutions for this compound in pharmacokinetic studies?

Dissolve the compound in methanol or dimethylamine-containing solvents to enhance solubility, and centrifuge to remove particulates . For LC-MS/MS quantification in plasma, use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD ≤15%) per ICH guidelines .

Q. What pharmacopeial specifications define the quality of this compound for pharmaceutical research?

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) require ≥98% purity, ≤0.1% heavy metals, and ≤2.0% loss on drying. Residual solvents must comply with ICH Q3C limits . Packaging should be light-protected and stored at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are employed to resolve structural ambiguities in this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms deuteration at eight positions, critical for tracking metabolic stability. UV-Vis spectrophotometry at 254 nm quantifies concentration in solution, while mass spectrometry (MS) verifies molecular ion peaks (m/z 606.09 for the parent ion) .

Q. How do researchers address low aqueous solubility of this compound in in vitro assays?

Use dimethyl sulfoxide (DMSO) for stock solutions (≥45 mg/mL) and dilute in buffered saline to ≤0.1% DMSO to avoid cytotoxicity. For dissolution testing, employ surfactants like sodium lauryl sulfate to mimic physiological conditions .

Advanced Research Questions

Q. What experimental design principles apply when assessing this compound’s cytotoxic effects on glioblastoma cells versus normal astrocytes?

Use concentration-response curves (0.1–100 µM) with 24–72 hr incubations. Include viability assays (e.g., MTT) and apoptosis markers (caspase-3/7). A study showed EC50 values for glioblastoma U-87 MG cells were lower than cytotoxic thresholds for human astrocytes, suggesting tumor-selective effects . Normalize data to untreated controls and validate with reference standards like cisplatin.

Q. How can deuterium labeling in this compound improve metabolic stability studies in vivo?

Deuterium at non-labile positions reduces first-pass metabolism by cytochrome P450 enzymes, prolonging half-life. Use LC-MS/MS to compare plasma pharmacokinetics of deuterated vs. non-deuterated forms in rodent models. A 2012 study demonstrated a 1.5-fold increase in AUC for the deuterated analog .

Q. What methodologies resolve contradictions in receptor binding profiles (e.g., D2 vs. 5-HT3 antagonism)?

Radioligand displacement assays (e.g., [3H]spiperone for D2 receptors) and patch-clamp electrophysiology for 5-HT3 ion channels are essential. A 1997 study reported Ki values of 12 nM for D2 and 1.2 µM for 5-HT3, highlighting preferential D2 activity . Use Schild analysis to quantify potency ratios and exclude off-target effects via CRISPR-edited receptor knockout models.

Q. How are stability-indicating HPLC methods validated for this compound under stress conditions?

Subject the compound to hydrolytic (acid/alkaline), oxidative (H2O2), and photolytic stress. Monitor degradation products using a C18 column and gradient elution (acetonitrile:phosphate buffer). Method validation requires resolution of degradation peaks from the parent compound and linearity (R² ≥0.995) across 50–150% of target concentration .

Q. What statistical approaches are recommended for analyzing dose-dependent antinociceptive effects in murine models?

Apply nonlinear regression to ED50 calculations (e.g., von Frey filament tests) and two-way ANOVA for time-course data. A 2004 study identified muscarinic receptor mediation via pretreatment with atropine, which abolished antinociception . Include power analysis to determine cohort sizes (n ≥8) and control for batch-to-batch variability in deuterated compounds.

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